REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:5]1[S:6][CH:7]=[C:8]([CH:10]=[O:11])[CH:9]=1)#[N:4]>C(O)C>[C:3]([C:5]1[S:6][CH:7]=[C:8]([CH2:10][OH:11])[CH:9]=1)#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1SC=C(C1)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours, during which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
slowly formed a clear solution
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
WASH
|
Details
|
washed in succession with saturated sodium chloride solution, 5% strength citric acid and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
11.7 g of almost pure product resulted (yield 91.5%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1SC=C(C1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |